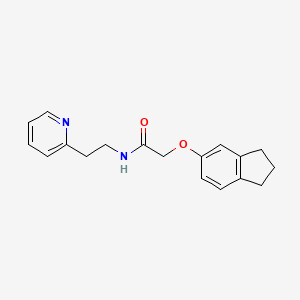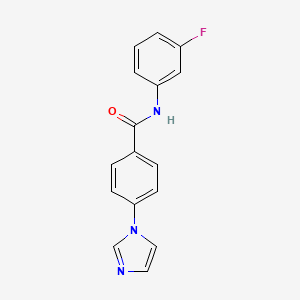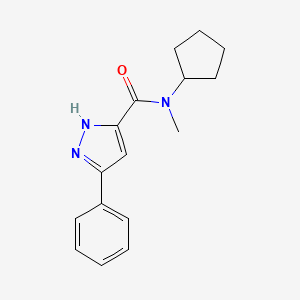![molecular formula C20H30N4O B7470397 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)
2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone, also known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of adamantyl-substituted piperazines and has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting gene transcription.
Biochemical and Physiological Effects
2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of their growth and proliferation. It has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone has been shown to have a low toxicity profile and does not affect normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone is its high selectivity towards cancer cells, leaving normal cells unaffected. This makes it a promising candidate for cancer therapy with minimal side effects. However, the limited availability of 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone and its high cost can be a significant limitation for lab experiments.
Orientations Futures
There are several future directions for the research on 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone. One of the significant areas of focus is the optimization of its pharmacokinetic properties, such as its solubility, stability, and bioavailability, to enhance its therapeutic efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone. This can help in the development of personalized cancer therapy. Additionally, the combination of 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone with other anticancer agents is being explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone involves the reaction of 1-adamantylamine with 1-methylimidazole-2-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by reacting the resulting amine with 4-(4-fluorobenzoyl)piperazine in the presence of acetic anhydride.
Applications De Recherche Scientifique
2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone has also been found to selectively target cancer cells, leaving normal cells unaffected.
Propriétés
IUPAC Name |
2-(1-adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-22-3-2-21-19(22)24-6-4-23(5-7-24)18(25)14-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-3,15-17H,4-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOTIDSGQFJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)
